N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride
Description
N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2NO2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and the treatment of malaria. Its structure suggests it may possess significant biological activity, particularly against multi-drug resistant cancer cells and certain parasitic infections. This article explores the biological activity of this compound, drawing on various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions, and a chloropropyl side chain. This structural configuration is critical for its interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Cytotoxicity : The compound has shown efficacy in reducing the viability of cancer cells, particularly those resistant to conventional chemotherapy agents. The cytotoxicity is assessed using assays that measure cell viability based on metabolic activity.
- Synergistic Effects : It has been noted to enhance the effectiveness of other cytostatic agents, potentially allowing for lower doses of these drugs while maintaining therapeutic efficacy .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Resistance Type | Reference |
---|---|---|---|
KB-8-5 | 1.5 | Multi-drug resistant | Cancer Res. 94, 267-275 |
KB-3-1 | 0.5 | Sensitive | Science 232, 643-645 |
A549 (Lung) | 2.0 | Non-resistant | J. Immunol. Methods 65, 55-63 |
Case Studies
A notable study highlighted the use of this compound in combination with vincristine, where it was found to enhance the cytotoxic effect against resistant tumor cells. The combination therapy not only reduced primary tumor formation but also inhibited metastasis significantly.
Pharmacological Applications
The compound's potential applications extend beyond oncology:
- Antimalarial Activity : Research indicates that it may reduce chloroquine resistance in malaria treatment, suggesting a dual role in both cancer and infectious disease management .
- Combination Therapies : Its ability to work synergistically with established chemotherapeutic agents opens avenues for new treatment protocols that could improve patient outcomes while mitigating side effects associated with higher doses of traditional drugs.
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3;/h5-6,11H,4,7-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJTYZRBMQFHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190231 | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-75-9 | |
Record name | Benzeneethanamine, N-(3-chloropropyl)-3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36770-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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